REACTION_CXSMILES
|
[O:1]1[CH2:4][CH:3]([N:5]2[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:2]1.CCN(C(C)C)C(C)C.[NH2:20][C:21]1[C:30]([C:31]([NH:33][C:34]2[CH:35]=[N:36][CH:37]=[C:38]([F:49])[C:39]=2[N:40]2[CH2:45][CH2:44][CH:43]([C:46](O)=[O:47])[CH2:42][CH2:41]2)=[O:32])=[C:24]2[N:25]=[CH:26][C:27]([F:29])=[CH:28][N:23]2[N:22]=1.F[B-](F)(F)F.ClC1C=CC2N=NN(OC(=[N+](C)C)N(C)C)C=2C=1>C1COCC1.O>[NH2:20][C:21]1[C:30]([C:31]([NH:33][C:34]2[CH:35]=[N:36][CH:37]=[C:38]([F:49])[C:39]=2[N:40]2[CH2:45][CH2:44][CH:43]([C:46]([N:8]3[CH2:9][CH2:10][N:5]([CH:3]4[CH2:4][O:1][CH2:2]4)[CH2:6][CH2:7]3)=[O:47])[CH2:42][CH2:41]2)=[O:32])=[C:24]2[N:25]=[CH:26][C:27]([F:29])=[CH:28][N:23]2[N:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
525 mg
|
Type
|
reactant
|
Smiles
|
O1CC(C1)N1CCNCC1
|
Name
|
|
Quantity
|
1.72 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-(3-(2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxamido)-5-fluoropyridin-4-yl)piperidine-4-carboxylic acid
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NN2C(N=CC(=C2)F)=C1C(=O)NC=1C=NC=C(C1N1CCC(CC1)C(=O)O)F
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClC=1C=CC2=C(N(N=N2)OC(N(C)C)=[N+](C)C)C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under nitrogen until reaction completion (determined by HPLC analysis)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient and
|
Type
|
STIRRING
|
Details
|
stirred for 3 hrs
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with (3×3 ml)
|
Type
|
CUSTOM
|
Details
|
The damp cake was dried under vacuum (with a nitrogen
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(N=CC(=C2)F)=C1C(=O)NC=1C=NC=C(C1N1CCC(CC1)C(=O)N1CCN(CC1)C1COC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |